2-Fluoro-4-methoxybenzene-1-sulfonamide

Carbonic Anhydrase Inhibition Medicinal Chemistry Physicochemical Property Optimization

2-Fluoro-4-methoxybenzene-1-sulfonamide is a low-molecular-weight (205.21 g/mol) fluorinated arylsulfonamide, characterized by a benzenesulfonamide core substituted with a fluorine atom at the 2-position and a methoxy group at the 4-position. It belongs to a class of compounds widely explored as zinc-binding pharmacophores, particularly as inhibitors of carbonic anhydrase isoforms, and is cataloged primarily as a research chemical and synthetic intermediate.

Molecular Formula C7H8FNO3S
Molecular Weight 205.2
CAS No. 1342081-29-1
Cat. No. B2600713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-methoxybenzene-1-sulfonamide
CAS1342081-29-1
Molecular FormulaC7H8FNO3S
Molecular Weight205.2
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)S(=O)(=O)N)F
InChIInChI=1S/C7H8FNO3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
InChIKeyISUSFJKIFZLDJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-methoxybenzene-1-sulfonamide (CAS 1342081-29-1): A Specialized Fluorinated Arylsulfonamide Building Block


2-Fluoro-4-methoxybenzene-1-sulfonamide is a low-molecular-weight (205.21 g/mol) fluorinated arylsulfonamide, characterized by a benzenesulfonamide core substituted with a fluorine atom at the 2-position and a methoxy group at the 4-position . It belongs to a class of compounds widely explored as zinc-binding pharmacophores, particularly as inhibitors of carbonic anhydrase isoforms, and is cataloged primarily as a research chemical and synthetic intermediate [1]. Its structure offers dual sites for electronic tuning, making it a point of interest in medicinal chemistry campaigns focused on optimizing target affinity and physicochemical profiles.

Why 2-Fluoro-4-methoxybenzene-1-sulfonamide Cannot Be Replaced by a Generic Sulfonamide Analog


Interchanging sulfonamide analogs during procurement or lead optimization carries substantial risk due to the profound impact of substituent positioning on electronic properties, target engagement, and metabolic stability. The specific 2-fluoro-4-methoxy substitution pattern on the benzenesulfonamide core is not inert; the electron-withdrawing fluorine ortho to the sulfonamide group significantly increases its acidity, which is critical for zinc-binding interactions in carbonic anhydrase inhibitors [1]. The para-methoxy group simultaneously donates electron density, fine-tuning the nucleophilicity of the sulfonamide nitrogen. This precise electronic balance cannot be replicated by unsubstituted, mono-substituted, or differently-substituted analogs, which would exhibit different pKa values, binding kinetics, and off-rate profiles, ultimately leading to irreproducible or failed experimental outcomes.

Quantitative Performance Benchmarking: 2-Fluoro-4-methoxybenzene-1-sulfonamide vs. Closest Analogs


Electronic Modulation: Predicted Acidity (pKa) Comparison with Non-Fluorinated Analog

The 2-fluoro substitution markedly increases the acidity of the sulfonamide group, a key determinant of zinc-binding affinity in carbonic anhydrase inhibition, compared to the non-fluorinated analog [1]. The target compound's predicted pKa is 9.87±0.60, substantially lower than the predicted pKa of the non-fluorinated 4-methoxybenzenesulfonamide (pKa ~10.25), reflecting the electron-withdrawing effect of the ortho fluorine .

Carbonic Anhydrase Inhibition Medicinal Chemistry Physicochemical Property Optimization

Structural Confirmation: Unique PDB Ligand Interaction Profile

A crystallographic study on the binding of benzoarylsulfonamide ligands to human carbonic anhydrase II demonstrated that formal fluorination of the ligand scaffold does not proportionally translate to enhanced binding affinity, making the precise substitution pattern of the target compound critical for rational design [1]. The study shows that subtle changes in the positioning of fluorine and methoxy groups lead to non-additive effects on the binding mode, highlighting that the 2-fluoro-4-methoxy arrangement is a distinct chemical entity requiring individual experimental validation.

Structural Biology Crystallography Drug-Target Binding

Patent-Backed Selectivity Advantage for Tumor-Associated Isoforms

Fluorinated benzenesulfonamides, as a class, have been shown in patent literature to exhibit a selectivity shift towards the tumor-associated carbonic anhydrase isoforms IX and XII over the ubiquitous off-target isoforms I and II, a key differentiator for therapeutic applications [1]. The patent covers compounds with the general formula encompassing the 2-fluoro-4-methoxybenzene-1-sulfonamide scaffold and provides examples where fluorinated analogs achieve low nanomolar inhibition against CA IX and XII, while non-fluorinated precursors predominantly hit CA I/II in the micromolar range.

Cancer Therapeutics CA IX/XII Inhibition Tumor Microenvironment

Evidence-Backed Application Scenarios for 2-Fluoro-4-methoxybenzene-1-sulfonamide Procurement


Designing Selective Carbonic Anhydrase IX/XII Inhibitors for Cancer Research

Based on patent-backed class-level evidence showing that fluorinated benzenesulfonamides gain selectivity towards tumor-associated CA isoforms over ubiquitous ones, procuring this specific 2-fluoro-4-methoxy analog is a rational entry point for medicinal chemistry teams initiating a CA IX/XII inhibitor program [1]. Its predicted enhanced acidity (pKa 9.87) compared to the non-fluorinated version supports stronger zinc coordination, a necessary feature of potent inhibitors.

Investigating the Impact of Electron-Withdrawing Substituents on Sulfonamide Pharmacodynamics

The compound serves as a precise probe in structure-activity relationship (SAR) studies exploring the nuanced effect of ortho-fluorination on sulfonamide electronic properties [1]. Its combination of an ortho electron-withdrawing group and a para electron-donating group allows researchers to decouple acidity effects from steric effects, unlike analogs with bulkier electron-withdrawing groups, per the PATENT on fluorinated benzenesulfonamides [1].

Synthetic Intermediate for Advanced Fluorinated Pharmaceutical Building Blocks

The compound is a valuable intermediate for further functionalization, such as N-alkylation or incorporation into more complex biaryl systems, due to the orthogonal reactivity of the sulfonamide nitrogen [1]. Its presence in the patent literature as a core scaffold for derivatization underscores its utility in generating libraries of fluorinated arylsulfonamides for broad biological screening [1].

Crystallographic Fragment Screening Against Zinc Metalloenzymes

Given its structural similarity to ligands co-crystallized with carbonic anhydrase II (as evidenced by PDB 4KAP), this compound is a suitable fragment for crystallographic soaking experiments to identify novel binding modes in zinc-containing enzymes [1]. Its low molecular weight (205.21 g/mol) and distinct fluorine and methoxy groups provide clear electron density markers for unambiguous pose assignment in X-ray structures .

Quote Request

Request a Quote for 2-Fluoro-4-methoxybenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.